N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide
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Overview
Description
“N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .Molecular Structure Analysis
Triazole compounds, which are part of the structure of the compound , contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, are often carried out via aromatic nucleophilic substitution . This involves the reaction of the compound with different amines and triazole-2-thiol .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they exhibit certain characteristics. For instance, one compound has a melting point of 200°C and a predicted density of 1.28±0.1 g/cm3 .Scientific Research Applications
Design and Synthesis
The design and synthesis of compounds with sulfonamide groups have been a focus of research due to their potential biological activities. For example, studies on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed to develop new antibacterial agents. These compounds have shown high activities, indicating their potential as therapeutic agents (Azab, Youssef, & El-Bordany, 2013). Similarly, research on omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines revealed compounds with significant anti-asthmatic activities, highlighting the therapeutic potential of such molecules (Kuwahara et al., 1997).
Biological Applications
Compounds structurally related to the query have shown a wide range of biological activities. For instance, research on sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, has identified compounds with potent toxic effects (Soliman et al., 2020). This indicates the agricultural applications of such compounds in pest management.
Moreover, the development of sulfonamide hybrids, which combine sulfonamides with various heterocyclic moieties, has led to compounds with diverse biological activities, including antimicrobial properties (Ghomashi et al., 2022). These studies underscore the potential of sulfonamide-based compounds in developing new therapeutic agents.
Antimicrobial and Antitumor Activities
Several studies have investigated the antimicrobial and antitumor activities of sulfonamide derivatives. For example, novel sulfonamides incorporating aroylhydrazone moieties have been evaluated as inhibitors of carbonic anhydrases, showing low nanomolar activity against human isoforms (Alafeefy et al., 2014). This suggests their potential application in treating diseases associated with carbonic anhydrase activity.
Additionally, the synthesis of thienopyrimidine derivatives has demonstrated significant anticancer activities, indicating the potential of these compounds as anticancer drugs (El-Gendy et al., 2003). Such research highlights the importance of structural design in developing new therapeutic agents.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c23-27(24,16-7-4-12-26-16)18-10-11-25-15-9-8-14-19-20-17(22(14)21-15)13-5-2-1-3-6-13/h1-9,12,18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYGXUASYFSPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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